

BVT948: A Technical Guide to a Potent Protein Tyrosine Phosphatase Inhibitor

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Compound of Interest

Compound Name: BVT948

Cat. No.: B1668148

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Introduction

BVT948 is a cell-permeable, non-competitive, and irreversible inhibitor of protein tyrosine phosphatases (PTPs).[1][2][3][4] Its mechanism of action involves the catalysis of hydrogen peroxide-dependent oxidation of the catalytic cysteine residue within the active site of PTPs, leading to their inactivation.[1][3] This inhibitory activity makes **BVT948** a valuable tool for studying the role of PTPs in various signaling pathways and a potential starting point for the development of therapeutics for diseases such as diabetes and cancer. Notably, **BVT948** has been shown to enhance insulin signaling both in vitro and in vivo.[1][3][4] It also exhibits inhibitory effects on other enzymes, including several cytochrome P450 isoforms and the lysine methyltransferase SETD8.[1][5][6] This guide provides an in-depth overview of **BVT948**, including its inhibitory profile, detailed experimental protocols for its characterization, and visualizations of the key signaling pathways it modulates.

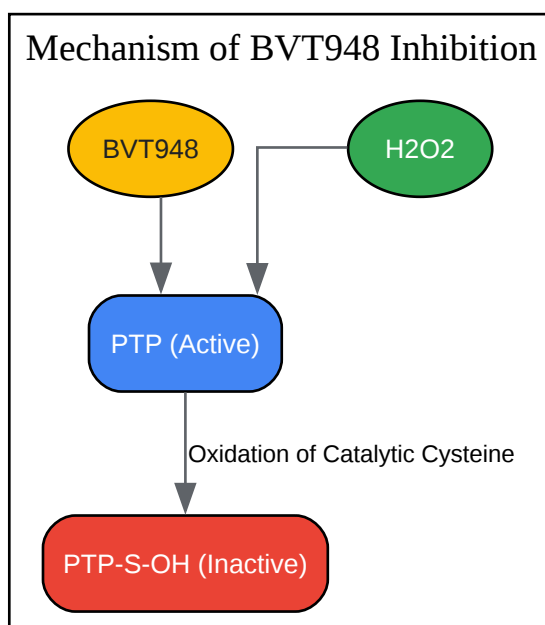
Data Presentation: Inhibitory Profile of BVT948

BVT948 has been characterized as a potent inhibitor against a range of protein tyrosine phosphatases. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of **BVT948** for various PTPs.

Protein Tyrosine Phosphatase (PTP)	IC50 (μM)
SHP-2	0.09[2]
YopH	0.7[2]
PTP1B	0.9[2]
LAR	1.5[2]
TCPTP	1.7[2]

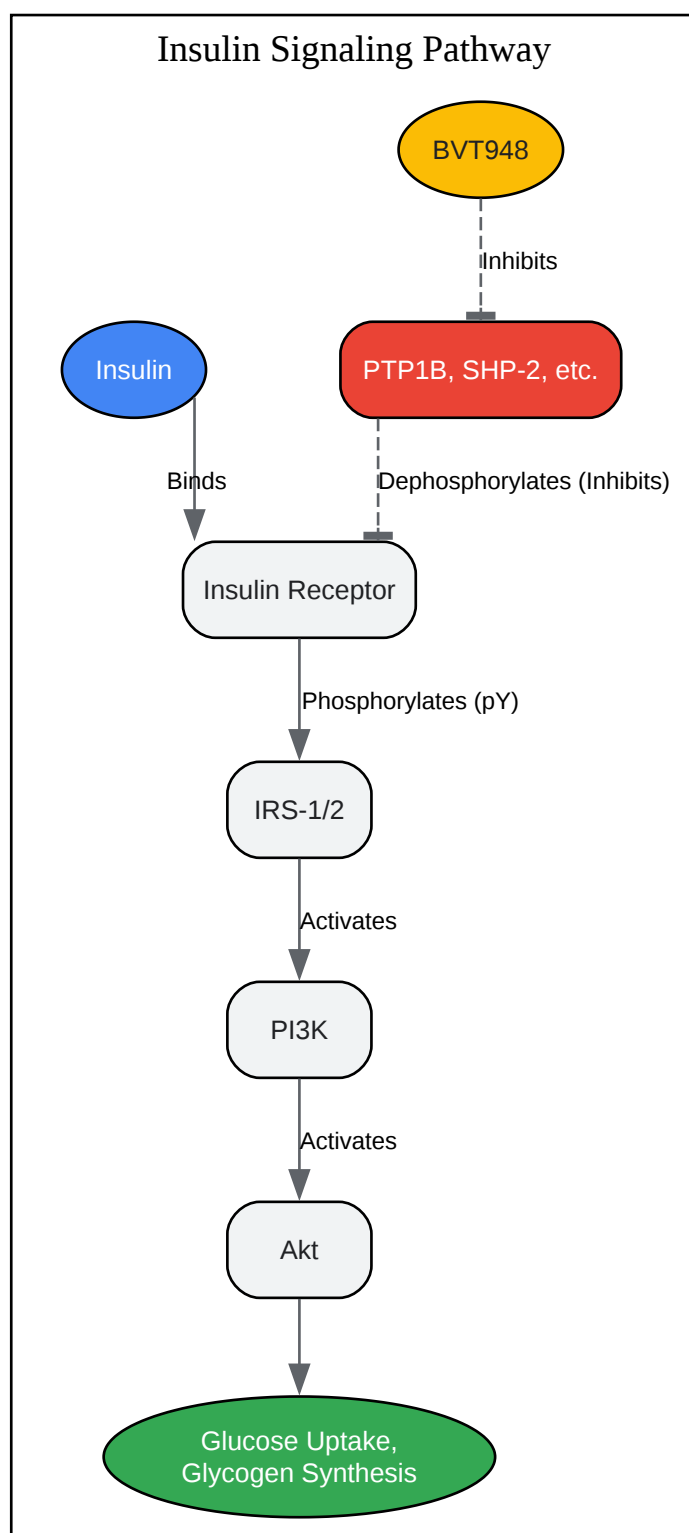
Mandatory Visualization

Mechanism of Action and Signaling Pathways



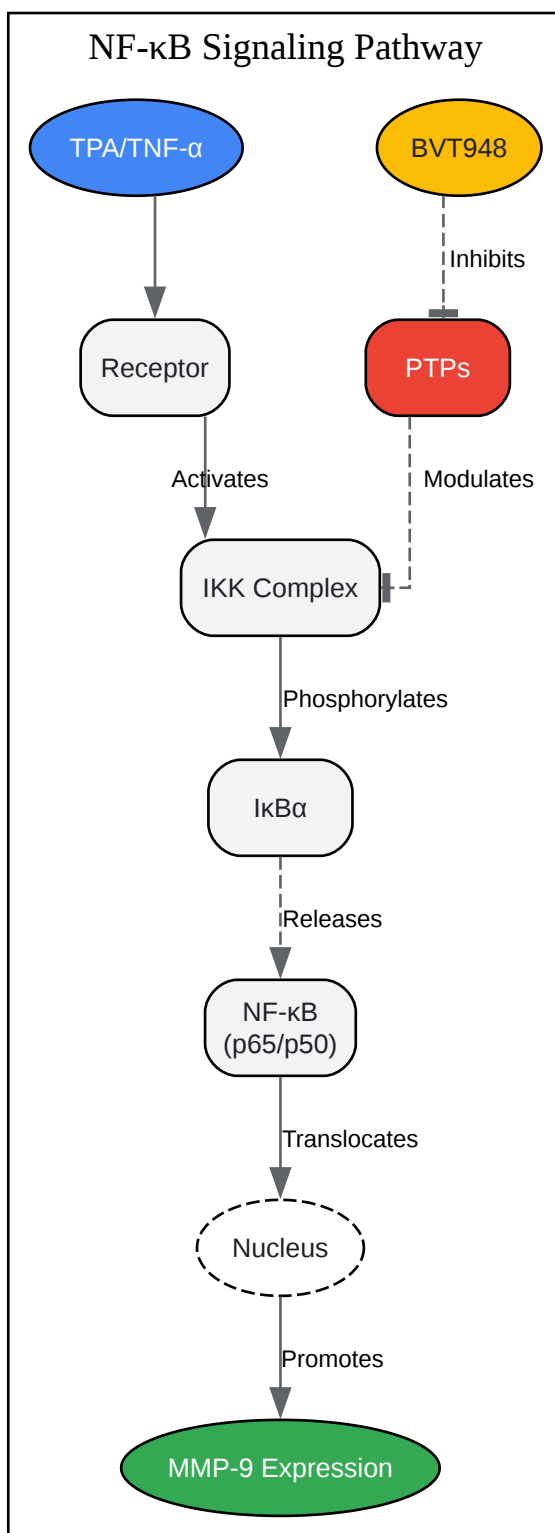
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Mechanism of irreversible PTP inhibition by **BVT948**.



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Potential of insulin signaling by **BVT948**.



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Inhibition of NF- κ B pathway by **BVT948**.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of **BVT948**.

In Vitro PTP1B Inhibition Assay

This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of **BVT948** against PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.

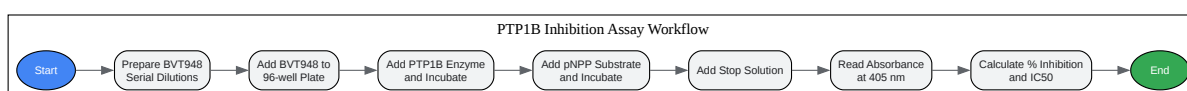
Materials:

- Recombinant Human PTP1B
- **BVT948**
- p-Nitrophenyl phosphate (pNPP)
- Assay Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT
- Stop Solution: 1 M NaOH
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a stock solution of **BVT948** in DMSO.
- Create a serial dilution of **BVT948** in the assay buffer.
- In a 96-well plate, add 10 μ L of the diluted **BVT948** or vehicle control (DMSO in assay buffer) to each well.
- Add 20 μ L of recombinant PTP1B (e.g., 1 μ g/mL) to each well and incubate for 10-30 minutes at 37°C.^[1]
- Initiate the reaction by adding 20 μ L of 2 mM pNPP to each well.

- Incubate the plate at 37°C for 30 minutes.^[5]
- Stop the reaction by adding 50 µL of 1 M NaOH to each well.
- Measure the absorbance at 405 nm using a microplate reader.
- Calculate the percentage of inhibition for each concentration of **BVT948** and determine the IC50 value.



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Workflow for in vitro PTP1B inhibition assay.

Cellular Assay for Insulin Signaling Pathway Activation (Western Blot)

This protocol outlines the use of Western blotting to assess the effect of **BVT948** on the phosphorylation of key proteins in the insulin signaling pathway, such as the insulin receptor (IR), insulin receptor substrate 1 (IRS-1), and Akt.

Materials:

- Cell line (e.g., HepG2, 3T3-L1 adipocytes)
- **BVT948**
- Insulin
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit

- SDS-PAGE gels and running buffer
- PVDF membrane and transfer buffer
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (e.g., anti-phospho-IR, anti-total-IR, anti-phospho-IRS-1, anti-total-IRS-1, anti-phospho-Akt, anti-total-Akt)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- Plate cells and grow to desired confluency.
- Serum-starve the cells for 4-16 hours.
- Pre-treat the cells with various concentrations of **BVT948** or vehicle control for 1-2 hours.
- Stimulate the cells with insulin (e.g., 100 nM) for 5-15 minutes.
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Clarify the lysates by centrifugation and determine the protein concentration.
- Denature protein samples and separate them by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

- Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities to determine the change in phosphorylation of the target proteins.

NF- κ B Nuclear Translocation Assay (Immunofluorescence)

This protocol describes an immunofluorescence-based assay to visualize the effect of **BVT948** on the nuclear translocation of NF- κ B in response to a stimulus like TPA or TNF- α .

Materials:

- Cell line (e.g., MCF-7, HeLa)
- **BVT948**
- Stimulant (e.g., TPA or TNF- α)
- Fixation solution (e.g., 4% paraformaldehyde)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking solution (e.g., 5% goat serum in PBS)
- Primary antibody against NF- κ B p65 subunit
- Fluorophore-conjugated secondary antibody
- Nuclear counterstain (e.g., DAPI)
- Mounting medium
- Fluorescence microscope

Procedure:

- Grow cells on glass coverslips in a multi-well plate.
- Pre-treat the cells with **BVT948** or vehicle control for 1-2 hours.
- Stimulate the cells with TPA or TNF- α for 30-60 minutes.
- Wash the cells with PBS and fix with 4% paraformaldehyde.
- Permeabilize the cells with permeabilization buffer.
- Block non-specific binding with blocking solution.
- Incubate the cells with the primary antibody against NF- κ B p65.
- Wash the cells and incubate with the fluorophore-conjugated secondary antibody.
- Counterstain the nuclei with DAPI.
- Mount the coverslips on microscope slides.
- Visualize the subcellular localization of NF- κ B p65 using a fluorescence microscope and quantify the nuclear translocation.

Conclusion

BVT948 is a potent, irreversible inhibitor of protein tyrosine phosphatases with significant effects on key cellular signaling pathways. Its ability to enhance insulin signaling by inhibiting PTPs like PTP1B and SHP-2 makes it an important research tool for studying metabolic diseases. Furthermore, its inhibitory action on the NF- κ B pathway highlights its potential in investigating inflammatory processes and cancer. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with **BVT948**, facilitating further exploration of its therapeutic potential.

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